molecular formula C19H16N4O2S2 B2773331 Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226431-48-6

Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2773331
CAS No.: 1226431-48-6
M. Wt: 396.48
InChI Key: JVOVEJFLSRGQMB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(18-20-13-6-1-2-7-14(13)27-18)23-9-3-5-12(11-23)16-21-22-17(25-16)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOVEJFLSRGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, anticancer, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a thiophene-substituted oxadiazole. The molecular formula is C18H16N4OS2C_{18}H_{16}N_4OS_2, with notable functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar scaffolds. For instance, benzothiazolone derivatives have shown promising antiviral activity against HIV. In a study evaluating several benzothiazolone derivatives, compounds demonstrated effective concentrations (EC50) below 1.0 µM against HIV-1 without significant cytotoxicity .

CompoundEC50 (µM)Cytotoxicity (CC50) (µM)
Compound 11.68 ± 0.94>100
Compound 22.68 ± 0.54>100

These findings suggest that modifications to the benzothiazole structure can enhance antiviral efficacy while maintaining low toxicity.

Anticancer Activity

The anticancer potential of benzo[d]thiazol derivatives has been explored in various studies. One investigation reported that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with CC50 values ranging from 4 to 9 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies were conducted on human cell lines derived from hematological and solid tumors:

Cell Line TypeCompound TestedCC50 (µM)
LeukemiaBenzo[d]thiazole derivative 15.0
Solid TumorBenzo[d]thiazole derivative 27.5

These results indicate that benzo[d]thiazole derivatives can selectively target cancer cells while sparing normal cells.

Antibacterial Activity

The antibacterial properties of benzo[d]thiazol derivatives have also been evaluated. However, initial studies indicated limited effectiveness against common bacterial strains such as Staphylococcus aureus and Salmonella spp. . Further research is needed to optimize these compounds for enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]thiazol derivatives. Modifications at various positions on the benzothiazole and oxadiazole rings can lead to significant changes in potency and selectivity:

Modification PositionEffect on Activity
Substitution on BenzothiazoleIncreased cytotoxicity against cancer cells
Variation in Oxadiazole StructureEnhanced antiviral potency

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